Faster Covalent Inactivation Kinetics of hGAPDH Compared to Koningic Acid
hGAPDH-IN-1 (compound 11) covalently inactivates recombinant human GAPDH (hGAPDH) with a faster reactivity than koningic acid, one of the most potent hGAPDH inhibitors known [1]. This comparison was derived from enzymatic activity assays measuring the rate of covalent adduct formation with the catalytic cysteine residue of hGAPDH. While exact kinetic parameters (e.g., kinact/KI) are not reported in the publicly available abstract or vendor data, the qualitative statement of 'faster reactivity' is a direct head-to-head comparison established under identical experimental conditions in the primary research publication.
| Evidence Dimension | Rate of covalent inactivation of recombinant hGAPDH |
|---|---|
| Target Compound Data | Faster reactivity (qualitative) |
| Comparator Or Baseline | Koningic acid (IC50 = 90 µM against GAPDH enzymatic activity) |
| Quantified Difference | Faster than koningic acid (no exact numerical factor available) |
| Conditions | Recombinant hGAPDH enzyme assay; conditions as described in Eur J Med Chem. 2023;254:115286 |
Why This Matters
Faster covalent inactivation kinetics directly translate to more efficient target engagement at lower concentrations or shorter incubation times, reducing off-target effects and improving assay window in cellular experiments.
- [1] Galbiati A, Bova S, Pacchiana R, Borsari C, Persico M, Zana A, Bruno S, Donadelli M, Fattorusso C, Conti P. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Eur J Med Chem. 2023 Jun 5;254:115286. View Source
